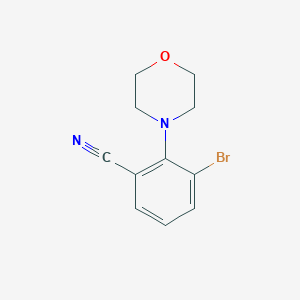
4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine
Übersicht
Beschreibung
4-Benzyl-1-(2-bromo-2-methylpropanoyl)piperidine (4-BMPP) is a synthetic compound that has been studied extensively for its potential applications in the field of scientific research. It is a versatile compound with a wide range of uses, from its ability to act as an inhibitor of enzymes to its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Inhibitor of SARS-CoV-2 Protease
This compound has been investigated for its potential as an inhibitor against important protein targets of the SARS-CoV-2 virus. Computational approaches, including molecular docking and in silico ADMET studies, suggest that it could be a promising candidate for the development of treatments against COVID-19 .
Pharmaceutical Applications
Piperidine derivatives, including 4-Benzylpiperidine, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design due to their structural versatility and biological activity. This compound’s derivatives could be explored for various pharmacological applications .
Monoamine Releasing Agent
In scientific studies, 4-Benzylpiperidine acts as a monoamine releasing agent. It is particularly efficacious as a releaser of norepinephrine, which could have implications for the treatment of conditions like depression and ADHD where norepinephrine levels are a concern .
Molecular Electrostatic Potential (MEP) Analysis
The MEP analysis of this compound provides insights into its chemical reactivity and charge distribution. This information is crucial for understanding how the compound interacts with biological targets and can guide the design of more effective drugs .
Toxicity Prediction
Computational techniques have been used to predict the toxicity of this compound. Understanding its toxicological profile is essential for assessing its safety in pharmaceutical applications and for guiding further modifications to reduce potential adverse effects .
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-bromo-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-16(2,17)15(19)18-10-8-14(9-11-18)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCFGBRUWRJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402004.png)

![ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402006.png)










